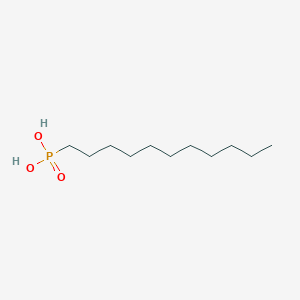

Undecylphosphonic acid

Description

Undecylphosphonic acid is an organophosphorus compound with the molecular formula C11H25O3P. It is characterized by a long alkyl chain (undecyl group) attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers on metal surfaces, making it valuable in various applications, including surface modification and corrosion inhibition .

Properties

IUPAC Name |

undecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIQHTGBORJXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622515 | |

| Record name | Undecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5137-69-9 | |

| Record name | Undecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Reaction of Undecyl Alcohol with Phosphorus Trichloride Followed by Hydrolysis

One of the classical and widely employed synthetic routes for undecylphosphonic acid involves the reaction of undecyl alcohol with phosphorus trichloride (PCl3), followed by hydrolysis of the intermediate phosphonodichloride.

Formation of phosphonodichloride intermediate:

$$

\text{C}{11}\text{H}{23}\text{OH} + \text{PCl}3 \rightarrow \text{C}{11}\text{H}{23}\text{PCl}2 + \text{HCl}

$$Hydrolysis to phosphonic acid:

$$

\text{C}{11}\text{H}{23}\text{PCl}2 + \text{H}2\text{O} \rightarrow \text{C}{11}\text{H}{23}\text{PO(OH)}_2 + 2 \text{HCl}

$$

The reaction is typically carried out under controlled temperature and pressure to maximize yield and purity.

Hydrolysis is performed carefully to avoid side reactions and ensure complete conversion.

Acidification of the reaction mixture is often achieved using concentrated hydrochloric acid to maintain pH near 0–2, which favors the formation of the free phosphonic acid.

Industrial Process Utilizing Acylation of Phosphorus Trichloride with Carboxylic Acids and Alcohol Treatment

A patented industrial method describes the manufacture of phosphonic acids, including those with long alkyl chains, by acylating phosphorus trichloride with excess aliphatic carboxylic acids (such as undecanoic acid derivatives) in the presence of water, followed by alcohol treatment to remove impurities.

-

PCl3 is reacted with 1 to 2 molar excess of aliphatic carboxylic acids (C2–C18) at elevated temperatures up to the boiling point of the reaction mixture.

Cooling and Alcohol Treatment:

The reaction mixture is cooled to a temperature above 30°C but below the boiling point of the alcohol to be added (methanol, ethanol, or higher alcohols).

-

Alcohol is added in 1.1 to 20 times the stoichiometric amount relative to the excess acylating agent.

-

The mixture is maintained at this temperature to form volatile byproducts, which are then distilled off, yielding phosphonic acids free from impurities.

This method allows for uniform, readily crystallizable phosphonic acids.

The alcohol treatment step enhances purity by removing residual acylating agents and byproducts.

Reaction Conditions Summary:

| Step | Conditions |

|---|---|

| Acylation | PCl3 + excess carboxylic acid, elevated temperature up to boiling point |

| Cooling | 30°C to below alcohol boiling point |

| Alcohol Treatment | Methanol, ethanol, or higher alcohols; 1.1–20× stoichiometric excess |

| Volatile Removal | Distillation of low boiling impurities |

This method is particularly suited for scale-up and industrial production, ensuring high purity and yield.

Hydrolysis of Dialkyl Phosphonates and Oxidation of Phosphinic Acid Derivatives

Alternative synthetic routes involve:

Hydrolysis of Dialkyl Phosphonates:

Dialkyl phosphonates derived from 1-undecene and dialkyl phosphites undergo radical-initiated addition followed by acid hydrolysis to yield this compound.

Oxidation of Phosphinic Acid Derivatives:

Undecylphosphinic acid can be oxidized using hydrogen peroxide or nitric acid to the corresponding phosphonic acid.

Hydrolysis is typically conducted at 80–120°C to optimize conversion.

Solvent choice (polar aprotic solvents like dimethylformamide) improves reaction homogeneity.

Catalysts such as iodine may facilitate radical addition steps.

Monitoring by ^31P NMR spectroscopy allows tracking of intermediate species and ensures complete conversion.

Adjusting stoichiometry of hydrolyzing agents (e.g., hydrochloric acid) minimizes byproduct formation.

Reaction Parameters Influencing Yield and Purity

| Parameter | Optimal Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 20–150°C (hydrolysis), 30–120°C (acid/base steps) | Higher temperatures increase reaction rate but may cause side reactions |

| pH (Hydrolysis Step) | Acidic pH ~0–2 (HCl preferred) | Ensures complete hydrolysis and protonation of phosphonic acid |

| Base Addition | pH ~10–14 (NaOH, KOH preferred) | Used in intermediate steps to adjust pH for hydrolysis or neutralization |

| Reaction Time | 1–24 hours, preferably 1–6 hours | Sufficient for complete conversion without degradation |

| Solvent | Polar aprotic solvents (e.g., DMF) | Improves solubility and reaction homogeneity |

| Alcohol Treatment | Methanol, ethanol, propanol, etc., 1.1–20× stoichiometric excess | Removes impurities and residual acylating agents |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Esterification Reactions

Phosphonic acids, including undecylphosphonic acid, undergo selective esterification using triethyl orthoacetate (TEOA). At 30°C , monoesterification dominates, forming intermediates like 1,1-diethoxyethyl esters. Raising the temperature to 90°C with excess TEOA enables diesterification . Key observations:

-

Monoester formation proceeds via an intermediate with two ethoxy groups.

-

Diesters are favored under elevated temperatures with excess TEOA.

-

Solvent choice (e.g., MTBE, dichloromethane) impacts reaction efficiency and selectivity.

| Reaction Conditions | Product Type | Yield Range |

|---|---|---|

| TEOA (3 equiv.), 30°C | Monoester | 50–97% |

| TEOA (30 equiv.), 90°C | Diester | 70–95% |

Surface Functionalization

This compound derivatives, such as (11-hydroxyundecyl)phosphonic acid, form self-assembled monolayers (SAMs) on titanium surfaces. These SAMs are activated for bioconjugation:

-

Hydroxyl-terminated SAMs : Activated with 1,1'-carbodiimide (CDI) in dioxane, enabling covalent binding of proteins (e.g., BMP-2) .

-

Carboxyl-terminated SAMs : Activated with EDC/NHS mixtures for protein coupling (e.g., transferrin) .

-

XPS Analysis : Confirms monolayer composition and bonding (P-O-Ti, C-O bonds).

Surface Dissociation and Adsorption

Phosphonic acids, including this compound, adsorb onto metal oxide surfaces (e.g., ZnO) via phosphonate bonding . Key findings:

Scientific Research Applications

Surface Modification and Coatings

Self-Assembled Monolayers (SAMs)

Undecylphosphonic acid is commonly used to create self-assembled monolayers on metal surfaces, particularly titanium and aluminum. These monolayers enhance surface properties such as corrosion resistance and adhesion. For instance, studies have shown that phosphonic acid SAMs can significantly improve the durability of aluminum surfaces against corrosive environments by forming oriented layers that resist infiltration .

Corrosion Inhibition

UPA exhibits excellent anti-corrosion properties when applied as a coating on metals. Research indicates that coatings incorporating this compound demonstrate remarkable resistance to corrosion in saline environments. The electrochemical impedance spectroscopy (EIS) technique has been employed to assess the corrosion inhibition efficiency of UPA-based coatings, revealing substantial improvements compared to uncoated substrates .

Catalysis

Acid Catalysis in Organic Synthesis

this compound has been explored as an effective acid catalyst in organic synthesis, particularly in creating emulsions that facilitate chemical reactions. A notable study demonstrated that UPA could stabilize oil-in-water (O/W) emulsions while acting as a catalyst for reactions such as the Knoevenagel condensation. The pH-responsive nature of the emulsions allows for easy separation and recycling of products, making this approach both environmentally friendly and economically viable .

Biomedical Applications

Biomolecule Immobilization

UPA is utilized for the immobilization of bioactive molecules onto various substrates, including titanium alloys used in medical implants. The ability to form stable monolayers on these surfaces enhances the bioactivity of immobilized proteins, which is crucial for promoting cell adhesion and growth in biomedical applications. Studies have successfully demonstrated the binding of proteins like BMP-2 to titanium surfaces modified with this compound .

Emulsion Polymerization

Surfactant Properties

The amphiphilic nature of this compound allows it to function effectively as a surfactant in emulsion polymerization processes. Its ability to stabilize emulsions facilitates the synthesis of various polymers, including polyaniline (PANI). Research has shown that UPA can improve the stability and characteristics of emulsions used in polymerization, leading to higher yields and better quality of the final products .

Nanotechnology

Nanocomposite Materials

UPA is also being investigated for its role in modifying nanomaterials such as imogolite nanotubes. The interaction between this compound and these nanotubes can enhance their stability and functionality in hydrophobic environments. This application highlights the potential of UPA in developing advanced materials with tailored properties for specific applications .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Surface Modification | Creation of SAMs on metals | Improved corrosion resistance and adhesion |

| Corrosion Inhibition | Coatings incorporating UPA | Significant reduction in corrosion rates |

| Catalysis | Acid catalysis using O/W emulsions | Enhanced reaction efficiency and product recyclability |

| Biomedical Applications | Immobilization of biomolecules on substrates | Increased bioactivity and cell adhesion |

| Nanotechnology | Modification of nanomaterials like imogolite | Enhanced stability and functionality in hydrophobic settings |

Mechanism of Action

The mechanism of action of undecylphosphonic acid involves its ability to form strong bonds with metal surfaces through the phosphonic acid group. This interaction creates a protective layer that prevents corrosion and enhances the stability of the metal. The long alkyl chain provides hydrophobic properties, further contributing to the compound’s effectiveness as a corrosion inhibitor .

Comparison with Similar Compounds

Decylphosphonic acid: Similar structure but with a shorter alkyl chain.

Dodecylphosphonic acid: Similar structure but with a longer alkyl chain.

Octylphosphonic acid: Another similar compound with an even shorter alkyl chain.

Uniqueness: Undecylphosphonic acid is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and surface coverage. This makes it particularly effective in forming stable self-assembled monolayers and providing corrosion protection .

Biological Activity

Undecylphosphonic acid (UPA), a member of the phosphonic acid family, has garnered attention for its diverse biological activities and potential applications in various fields, including biomedicine and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the chemical formula . It features a long hydrophobic alkyl chain, which contributes to its ability to form self-assembled monolayers (SAMs) on various substrates. The phosphonic acid group enhances its reactivity and binding affinity for biological molecules.

Mechanisms of Biological Activity

-

Cell Adhesion and Proliferation :

- UPA has been shown to facilitate the immobilization of bioactive molecules on surfaces, promoting cell adhesion and proliferation. This property is particularly useful in tissue engineering applications where surface modifications can enhance cellular interactions.

- Research indicates that UPA-modified surfaces can effectively bind proteins such as BMP-2, which is crucial for bone regeneration .

-

Anticancer Activity :

- Preliminary studies suggest that phosphonic acids, including UPA, may exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, although specific data on UPA's anticancer activity remains limited.

- The mechanism typically involves the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways .

- Corrosion Inhibition :

Table 1: Summary of Biological Activities of this compound

Case Study: Protein Immobilization

In a study focusing on the immobilization of BMP-2 on titanium surfaces using UPA, researchers demonstrated that the phosphonic acid facilitated strong binding through a self-assembled monolayer approach. The resulting surface showed enhanced protein retention and bioactivity, crucial for applications in orthopedic implants .

Case Study: Anticancer Properties

While direct studies on this compound's anticancer effects are sparse, related phosphonic acids have shown promising results. For example, derivatives exhibited IC50 values indicating significant cytotoxicity against cancer cell lines such as HeLa and HepG-2 . Future research could explore these effects specifically for UPA.

Q & A

Basic: What are the standard synthetic routes for producing high-purity undecylphosphonic acid, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via hydrolysis of its phosphonate esters or oxidation of phosphinic acid derivatives. Key methods include:

- Hydrolysis of Dialkyl Phosphonates: Reacting 1-undecene with dialkyl phosphites under radical initiation, followed by acid hydrolysis .

- Oxidation of Phosphinic Acid: Using hydrogen peroxide or nitric acid to oxidize undecylphosphinic acid to the phosphonic acid form .

Critical Parameters: - Temperature (optimal range: 80–120°C for hydrolysis).

- Solvent polarity (polar aprotic solvents like DMF improve reaction homogeneity).

- Catalyst choice (e.g., iodine for radical-mediated additions) .

Yield Optimization:

Monitor reaction progress via <sup>31</sup>P NMR to detect intermediate phosphonate esters and adjust stoichiometry of hydrolyzing agents (e.g., HCl) to minimize byproducts.

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

A multi-technique approach is essential:

Advanced: How can researchers resolve contradictions in reported pKa values for this compound across different solvents?

Methodological Answer:

Discrepancies in pKa values (e.g., ~2.1 vs. ~5.3 in aqueous vs. non-polar solvents) arise from solvent dielectric effects and self-association. To address this:

Solvent Screening: Measure pKa via potentiometric titration in a solvent gradient (water, DMSO, ethanol) to isolate dielectric impacts .

Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict proton dissociation energies and compare with experimental data .

Control Self-Association: Conduct dynamic light scattering (DLS) in non-aqueous solvents to detect micelle formation, which alters apparent acidity .

Advanced: What strategies are effective for optimizing the self-assembly of this compound on metal oxide surfaces for catalytic applications?

Methodological Answer:

Surface modification requires balancing alkyl chain packing and phosphonic acid anchoring:

- Substrate Pretreatment: Anneal metal oxides (e.g., TiO2) at 400°C to hydroxylate surfaces, enhancing -PO(OH)2 binding .

- Deposition Parameters:

Advanced: How should researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?

Methodological Answer:

Adopt a tiered approach:

Abiotic Degradation:

- Expose to UV light (λ = 254 nm) and measure half-life via HPLC.

- Monitor phosphate release (colorimetric assay) to track mineralization .

Biotic Degradation:

- Use OECD 301F (manometric respirometry) with activated sludge to assess biodegradability.

- Analyze microbial communities via 16S rRNA sequencing to identify degraders .

Data Interpretation: Compare degradation rates with structurally similar phosphonates (e.g., phenylphosphonic acid) to infer structure-persistence relationships .

Basic: What are the primary research applications of this compound in materials science?

Methodological Answer:

Key applications include:

- Corrosion Inhibition: Forms stable chelates with metal ions (e.g., Fe<sup>3+</sup>), reducing oxidation on steel surfaces. Test via electrochemical impedance spectroscopy (EIS) .

- Nanoparticle Stabilization: Acts as a capping agent for Au or TiO2 nanoparticles. Optimize concentration to balance colloidal stability and catalytic activity .

- Proton-Conducting Membranes: Incorporate into polymer matrices (e.g., Nafion) for fuel cells. Measure proton conductivity under varying humidity .

Advanced: What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

For EC50/LC50 determination:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling: Assess confidence intervals (10,000 iterations) to account for small sample sizes .

Validation: Cross-check with probit analysis if response thresholds are unclear. Report Akaike information criterion (AIC) to justify model selection .

Basic: How can researchers mitigate interference from this compound’s hydrophobicity in aqueous-phase reactions?

Methodological Answer:

- Co-Solvent Systems: Use tert-butanol/water mixtures (20–30% v/v) to enhance solubility without denaturing enzymes or catalysts .

- Surfactant Addition: Introduce non-ionic surfactants (e.g., Triton X-100) at sub-CMC concentrations to stabilize dispersions .

- pH Adjustment: Deprotonate phosphonic acid groups (pH > 7) to increase hydrophilicity, but monitor for unintended reactivity .

Advanced: What advanced spectroscopic methods can elucidate the binding mechanisms of this compound with biological targets?

Methodological Answer:

- Solid-State NMR: Use <sup>31</sup>P cross-polarization magic-angle spinning (CP/MAS) to study interactions with membrane proteins .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) by immobilizing target proteins on sensor chips .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic binding .

Advanced: How should literature reviews on this compound address conflicting reports on its thermal stability?

Methodological Answer:

- Meta-Analysis Framework:

- Categorize studies by decomposition methods (TGA, DSC) and atmospheres (N2 vs. air).

- Normalize data to heating rate (e.g., 10°C/min) using the Ozawa-Flynn-Wall method .

- Identify outliers via Grubbs’ test (α = 0.05) and exclude studies with uncalibrated equipment .

Synthesis: Highlight the role of trace metals (e.g., Fe) in catalyzing degradation, explaining discrepancies between “pure” and technical-grade samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.